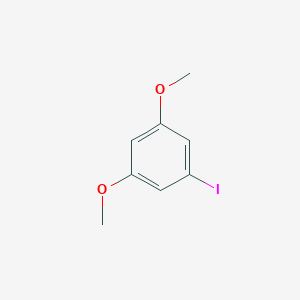

1-Iodo-3,5-dimethoxybenzene

概要

説明

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-3,5-dimethoxybenzene, like poly(1,3-dimethoxybenzene), involves electrochemical oxidation processes. For instance, poly(1,3-dimethoxybenzene) is synthesized via the electrochemical oxidation of 1,3-dimethoxybenzene in an acetonitrile solution containing tetrabutylammonium tetrafluoroborate, resulting in a polymer with retained methoxy groups and a structure supported by FT-IR and NMR spectroscopies (Martínez et al., 1998). These methodologies highlight the versatility of 1,3-dimethoxybenzene derivatives in synthesizing polymeric materials with specific electronic and structural properties.

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene derivatives has been extensively studied through techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the presence of stable planar conformers and provide insights into the conformational properties and geometrical parameters of the molecules (Dorofeeva et al., 2010). Such analyses are crucial for understanding the reactivity and interaction potential of 1-Iodo-3,5-dimethoxybenzene in chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving iodobenzenes, closely related to 1-Iodo-3,5-dimethoxybenzene, demonstrate their utility in catalyzing transformations such as the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from commercially available precursors, showcasing the role of iodobenzenes in facilitating complex organic syntheses (Ngatimin et al., 2013). These reactions are indicative of the potential chemical pathways and transformations that 1-Iodo-3,5-dimethoxybenzene can undergo, contributing to its versatility as a chemical intermediate.

Physical Properties Analysis

The study of closely related molecules like 2-Iodo-1,3-dimethoxybenzene provides insights into the physical properties of these compounds, including crystalline structure and intermolecular interactions. For example, crystals of 2-Iodo-1,3-dimethoxybenzene exhibit weak C—H⋯π interactions and non-bonding C—I⋯π contacts, forming interpenetrating one-dimensional chains (Xue & Qin, 2009). These structural characteristics contribute to our understanding of the solid-state behavior of 1-Iodo-3,5-dimethoxybenzene and its derivatives.

科学的研究の応用

Study of Regioselective Lithiation

It's used in studying the regioselective lithiation of 1,3-disubstituted heteroatom aromatics (Saa, Deyà, Suñer, & Frontera, 1992).

Synthesis of Para-Bridged Pentacyclic Structures

It facilitates the synthesis of para-bridged pentacyclic pillar DMB and para-bridged pentacyclic hydroquinone (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).

Formation of Hydrocarbons

Used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

Guest-Induced Assembly in Molecular Capsules

Acts as a suitable guest for inducing the exclusive formation of a tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand heterodimeric capsule (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Synthesis of Substituted Resorcinol Derivatives

Utilized in the synthesis of 5-substituted resorcinol derivatives (Dol, Kamer, & Leeuwen, 1998).

Formation of Organosilanes

It can be a starting material for the preparation of analogous organosilanes (Wada, Wakamori, Hiraiwa, & Erabi, 1992).

Nanowire Construction

Constructs nanowires on graphite surfaces at room temperature (Jiang, Wang, & Deng, 2007).

Precursor for Zearalenone Synthesis

Acts as a precursor in the synthesis of Zearalenone, using Palladium-catalyzed carbonylation (Takahashi, Nagashima, & Tsuji, 1980).

Understanding Redox Shuttle Stability

Investigated for its redox shuttle stability in the context of lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).

Study of Crystal Structures

Analyzed for its crystal structures and intermolecular interactions (Merz, 2003); (Hamdouni, Brihi, Medjroubi, Meinnel, & Boudjada, 2012).

Laser Flash Photolysis Studies

Investigated in laser flash photolysis studies in specific solvents (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).

Electrochemical Polymerization Mechanisms

Explored for its mechanisms in electroxidative polymerizations (Martínez, Hernández, Kalaji, Márquez, & Márquez, 2004).

Photoreaction Mechanisms

Used to reveal mechanisms in photoreactions of derivatives (Youssefyeh & Lichtenberg, 1974).

Hierarchical Halogen Bonding Studies

Examined for its role in hierarchical halogen bonding and polymorphism (Raatikainen & Rissanen, 2009).

Catholyte Material for Redox Flow Batteries

Utilized as a catholyte material in non-aqueous redox flow batteries (Jingjing Zhang et al., 2017).

Molecular Structure and Conformational Studies

Its molecular structure and conformational properties have been studied using gas-phase electron diffraction and quantum chemical calculations (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).

Electrosynthesis and Characterization

Investigated for its electrosynthesis and characterization in polymeric form (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).

将来の方向性

1-Iodo-3,5-dimethoxybenzene has potential applications in various chemical reactions, including the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine . It may also be used in α-Arylation of ketones, copper-catalyzed N-arylation of imidazoles, and cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile .

特性

IUPAC Name |

1-iodo-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348703 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3,5-dimethoxybenzene | |

CAS RN |

25245-27-6 | |

| Record name | 1-iodo-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

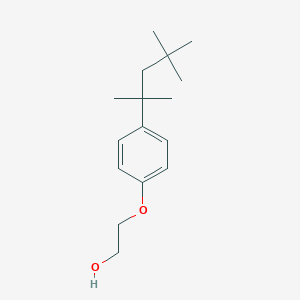

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)